Monepantel

Description

Properties

IUPAC Name |

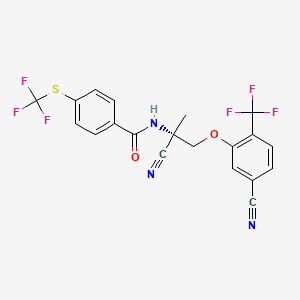

N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTERNLDOAPYGJD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887148-69-8 | |

| Record name | Monepantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887148-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monepantel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887148698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONEPANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MA79VJ33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Monepantel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. It is effective against a broad spectrum of gastrointestinal nematodes in sheep, including strains resistant to other major anthelmintic classes.[1][2][3] this compound's unique mode of action targets a nematode-specific clade of nicotinic acetylcholine (B1216132) receptor subunits, leading to paralysis and death of the parasite.[1] This document provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, based on available scientific literature and patents.

Chemical Structure of this compound

This compound is a chiral molecule, with the (S)-enantiomer being the biologically active form. The systematic IUPAC name for this compound is N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide.[4]

References

- 1. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]

- 2. N-(1-cyano-2-(5-cyano-2-(trifluoromethyl)phenoxy)-1-methylethyl)-4-((trifluoromethyl)thio)benzamide | C20H13F6N3O2S | CID 11454275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HU206197B - Process for producing aminoacetonitrile derivatives - Google Patents [patents.google.com]

- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Monepantel in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel (MPTL) represents a significant advancement in anthelmintic therapy, belonging to the amino-acetonitrile derivative (AAD) class of compounds. Its novel mechanism of action provides a crucial tool against gastrointestinal nematodes, particularly those resistant to conventional drug classes. This technical guide delineates the molecular basis of this compound's activity, focusing on its specific interaction with nematode nicotinic acetylcholine (B1216132) receptors (nAChRs). We will explore the signaling pathways involved, present quantitative data from key experimental findings, and detail the methodologies used to elucidate this mechanism. Furthermore, this guide will address the known mechanisms of resistance that have emerged in nematode populations.

The Molecular Target: A Nematode-Specific Nicotinic Acetylcholine Receptor

The primary target of this compound is a unique, nematode-specific clade of nAChRs. Specifically, research has identified the DEG-3/DES-2 and ACR-23/MPTL-1 subtypes as the principal sites of action.[1][2] These receptors are ligand-gated ion channels that are absent in mammals, a key factor contributing to this compound's excellent safety profile and high therapeutic index.[3] The discovery of MPTL-1 in Haemonchus contortus and its homolog ACR-23 in the model organism Caenorhabditis elegans as the binding sites for this compound was a pivotal step in understanding its mode of action.[4][5]

The Core Mechanism: Positive Allosteric Modulation and Channel Gating

This compound functions as a positive allosteric modulator of its target nAChRs.[1][2][6] At lower, nanomolar concentrations, it potentiates the effect of the natural agonist, acetylcholine (ACh) or other agonists like choline (B1196258) and betaine (B1666868).[5][7][8] At higher concentrations, this compound can act as a direct agonist, independently gating the channel.[4][5][8]

Recent cryo-electron microscopy studies have revealed the structural basis for this interaction. The natural agonist, betaine, binds to the conventional neurotransmitter sites in the extracellular domain of the ACR-23 receptor. In contrast, this compound binds to an allosteric site located within the transmembrane domain, in the inter-subunit interfaces.[4][8]

This binding of this compound locks the receptor in an open conformation, leading to a sustained and uncontrolled influx of cations, primarily sodium (Na+) and potassium (K+).[5][8] The reversal potential for this compound-induced currents in ACR-23 is approximately +3.6 mV, indicating a non-selective cation channel.[4][8] This persistent ion flux causes depolarization of the muscle cell membrane, leading to hypercontraction, spastic paralysis, and ultimately, the death and expulsion of the nematode from the host.[9][1][5]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's anthelmintic action.

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Efficacy of this compound (EC50 / IC50 Values)

| Target Organism/Receptor | Assay Type | Parameter | Value | Reference(s) |

| Caenorhabditis species (sensitive) | Motility Assay | EC50 | < 1.25 µM | [10][11][12] |

| Pristionchus pacificus (insensitive) | Motility Assay | EC50 | > 43 µM | [10][11][12] |

| Strongyloides ratti (insensitive) | Motility Assay | EC50 | > 43 µM | [10][11] |

| C. elegans ACR-23 | Electrophysiology | EC50 (Direct Activation) | 2.13 µM | [4] |

| Ascaris suum ACR-16 | Electrophysiology | IC50 (Inhibition) | 1.6 ± 3.1 nM & 0.2 ± 2.3 µM | [1][13] |

| H. contortus (susceptible) | Larval Development Assay | IC50 | ~0.01 µg/mL | |

| H. contortus (resistant, sub-population 1) | Larval Development Assay | IC50 | ~0.07 µg/mL | |

| H. contortus (resistant, sub-population 2) | Larval Development Assay | IC50 | >10 µg/mL | [14] |

Table 2: In Vivo Efficacy of this compound in Sheep

| Nematode Species | Life Stage | Efficacy at 2.5 mg/kg | Reference(s) |

| Haemonchus contortus | Adult & L4 | > 99% | [15] |

| Teladorsagia circumcincta | Adult & L4 | > 99% | [15] |

| Trichostrongylus colubriformis | Adult & L4 | > 99% | [15] |

| Cooperia curticei | L4 | > 96% | [15] |

| Nematodirus spathiger | L4 | > 96% | [15] |

| Multi-drug resistant H. contortus | Adult | 100% | [15] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is crucial for characterizing the electrophysiological properties of the target ion channels.

Methodology:

-

Preparation of cRNA: The cDNA encoding the nematode nAChR subunits (e.g., Hco-mptl-1, Ce-acr-23) is subcloned into an expression vector. Capped cRNA is then synthesized in vitro.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. A controlled amount of the synthesized cRNA is injected into the cytoplasm of each oocyte. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An injected oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. A feedback amplifier is used to clamp the membrane potential at a desired holding potential (typically -60 to -80 mV).

-

Drug Application: this compound and other compounds (e.g., acetylcholine, choline, betaine) are applied to the oocyte via the perfusion system. The resulting changes in membrane current are recorded and analyzed.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Larval Motility Assay (LMA)

This phenotypic assay assesses the effect of this compound on the viability and motor function of nematode larvae.

Methodology:

-

Larval Preparation: Third-stage larvae (L3) of the target nematode (e.g., H. contortus) are harvested from fecal cultures and exsheathed using a solution such as sodium hypochlorite. The exsheathed larvae (xL3s) are washed and suspended in a suitable medium. For C. elegans, synchronized populations of L4 larvae are typically used.

-

Assay Setup: A 96- or 384-well microtiter plate is prepared with serial dilutions of this compound. A defined number of larvae are added to each well.

-

Incubation: The plate is incubated under controlled conditions (e.g., 37°C for H. contortus) for a specified period (e.g., 24-72 hours).

-

Motility Measurement: Larval motility is quantified using an automated system like the WMicrotracker, which detects larval movement through infrared microbeam interruptions.

-

Data Analysis: The motility data is normalized to a negative control (solvent only) and a positive control (a known paralytic agent). IC50 values are calculated from the dose-response curves.

Larval Development Assay (LDA)

This assay evaluates the impact of this compound on the development of nematodes from eggs to infective larvae.

Methodology:

-

Egg Harvesting: Nematode eggs are recovered from the feces of infected animals.

-

Assay Setup: A 96-well plate is prepared with serial dilutions of this compound in a culture medium that supports larval development. A standardized number of eggs are added to each well.

-

Incubation: The plate is incubated for approximately 7 days at a suitable temperature (e.g., 27°C) to allow hatching and development to the L3 stage in the control wells.

-

Development Assessment: The development of larvae in each well is assessed microscopically. The number of larvae that have successfully developed to the L3 stage is counted.

-

Data Analysis: The percentage of inhibition of development is calculated for each drug concentration relative to the control, and an IC50 value is determined.

Mechanisms of Resistance

The emergence of this compound resistance in nematode populations is a significant concern. The primary mechanism of resistance involves genetic mutations in the drug's target, the mptl-1 gene.

-

Loss-of-Function Mutations: A variety of mutations, including deletions and insertions, have been identified in the mptl-1 gene of resistant H. contortus and Teladorsagia circumcincta.[3][16][17]

-

Impact on Protein Structure: Many of these mutations are predicted to cause frameshifts or premature stop codons, leading to the production of a truncated, non-functional MPTL-1 protein. For example, polymorphisms in exon 11 of Hco-mptl-1 are predicted to alter the transmembrane domain 2 (TMD2), which is critical for ion channel function.[9][16]

-

Loss of Target Site: The consequence of these mutations is the loss of the this compound binding site, rendering the nematode insensitive to the drug's paralytic effects. The viability of nematodes with these mutations suggests that the MPTL-1 receptor is likely not essential for the worm's survival in the absence of the drug.[3]

Caption: Logical relationship of this compound resistance mechanism.

Conclusion

This compound's mechanism of action, centered on the positive allosteric modulation of nematode-specific nAChRs, represents a unique and effective strategy for anthelmintic control. A thorough understanding of this mechanism at the molecular level, supported by robust experimental data, is essential for its continued effective use and for the development of next-generation anthelmintics. The emergence of resistance through target-site mutations underscores the importance of responsible stewardship and the continued monitoring of nematode populations. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of veterinary parasitology and drug development.

References

- 1. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 5. sciquest.org.nz [sciquest.org.nz]

- 6. This compound allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]

- 12. Phylogenomics of ligand-gated ion channels predicts this compound effect. [folia.unifr.ch]

- 13. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [agris.fao.org]

- 15. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polymorphisms in exon 11 of the mptl-1 gene and this compound resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to the Identification of the Monepantel Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel, the first-in-class anthelmintic from the amino-acetonitrile derivative (AAD) class, represents a significant advancement in the control of parasitic nematodes, particularly in livestock.[1] Its novel mode of action renders it effective against nematode populations that have developed resistance to traditional anthelmintics.[2] This technical guide provides an in-depth overview of the pivotal experiments and methodologies employed to identify and characterize the molecular target of this compound, a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit.

The Primary Target: A Nematode-Specific nAChR Subunit

The primary molecular target of this compound has been unequivocally identified as a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR) belonging to the DEG-3 subfamily.[3] In the model organism Caenorhabditis elegans, this receptor subunit is encoded by the gene acr-23 .[4] The ortholog in the economically significant parasitic nematode of small ruminants, Haemonchus contortus, is designated as Hco-mptl-1 .[1] The specificity of this compound's action is attributed to the absence of a close homolog of this receptor subunit in mammals, ensuring a high therapeutic index.

This compound acts as a positive allosteric modulator of this receptor at nanomolar concentrations and as a direct agonist at micromolar concentrations.[2][5] This interaction leads to an irreversible opening of the ion channel, resulting in a constant influx of ions and subsequent depolarization of the muscle cell membrane.[2] This sustained state of hypercontraction leads to spastic paralysis and eventual death of the nematode.[2]

Experimental Approaches to Target Identification

The identification of ACR-23/MPTL-1 as the this compound target was a multi-faceted process involving forward genetics in C. elegans, selection of resistant parasitic nematodes, and in-vitro characterization using heterologous expression systems.

Forward Genetic Screens in C. elegans

The free-living nematode C. elegans served as a powerful tool for the initial identification of the this compound target due to its genetic tractability and short life cycle.[6] Forward genetic screens were instrumental in isolating this compound-resistant mutants.

Experimental Protocol: Mutagenesis and Screening of C. elegans

-

Mutagenesis: Synchronized L4 or young adult hermaphrodite C. elegans of the wild-type N2 strain are mutagenized with 50 mM ethyl methanesulfonate (B1217627) (EMS) in M9 buffer for 4 hours at 20-25°C with constant rotation.[7]

-

F1 Generation: Mutagenized P0 worms are allowed to lay eggs for 16-20 hours. The hatched F1 progeny are collected and transferred to new Nematode Growth Medium (NGM) plates.[7]

-

F2 Generation and Selection: Gravid F1 animals are bleached to collect F2 eggs, which are then plated on NGM plates containing a selective concentration of this compound.[7]

-

Isolation of Resistant Mutants: Worms that are able to survive and reproduce on the this compound-containing plates are isolated as potential resistant mutants.

-

Genetic Mapping and Gene Identification: The causal mutations in the resistant strains are mapped using standard genetic mapping techniques. Whole-genome sequencing of resistant mutants is then performed to identify the specific gene mutations responsible for the resistance phenotype. A significant number of these mutations were mapped to the acr-23 gene.[6]

Selection and Analysis of Resistant Haemonchus contortus

To confirm the relevance of the C. elegans findings in a parasitic nematode, this compound-resistant strains of Haemonchus contortus were generated and characterized.

Experimental Protocol: In Vitro Selection of this compound-Resistant H. contortus

-

Larval Exposure: Large numbers of infective third-stage larvae (L3) of H. contortus (e.g., 500,000) are exposed to increasing concentrations of this compound in vitro.[1]

-

Infection of Host: The surviving larvae are used to infect a susceptible host animal (e.g., sheep).

-

Iterative Selection: This process of in vitro drug exposure followed by in vivo infection is repeated for multiple generations (e.g., eight rounds), with escalating doses of this compound in each round to select for highly resistant populations.[1]

-

Gene Sequencing: RNA is extracted from the resistant and susceptible H. contortus populations. The full-length cDNA of the Hco-mptl-1 gene (the ortholog of C. elegans acr-23) is amplified by RT-PCR and sequenced.[8]

-

Mutation Analysis: Comparison of the Hco-mptl-1 sequences from resistant and susceptible isolates reveals mutations in the resistant strains that are absent in the susceptible ones. These mutations often lead to truncated or non-functional proteins.[8][9]

Heterologous Expression and Electrophysiology

To directly study the interaction between this compound and its target receptor, the receptor subunits were expressed in a heterologous system, typically Xenopus laevis oocytes, allowing for detailed electrophysiological analysis.[2][10]

Experimental Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

cRNA Synthesis: The coding sequences of C. elegans acr-23 or H. contortus Hco-mptl-1 are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Preparation and Injection: Oocytes are harvested from adult female Xenopus laevis frogs.[11][12] The follicular layer is removed, and the oocytes are injected with the synthesized cRNA.[11][12] Injected oocytes are incubated to allow for receptor expression.

-

Electrophysiological Recording: Two-electrode voltage-clamp (TEVC) electrophysiology is performed on the injected oocytes.[13] The oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

Drug Application and Data Acquisition: this compound and other compounds (e.g., acetylcholine, betaine) are applied to the oocytes via the perfusion system. The resulting ion currents are recorded and analyzed to determine the effect of the compounds on the expressed receptors. This allows for the determination of dose-response relationships and the mode of action (agonist, antagonist, or modulator).

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies characterizing the interaction of this compound with its target receptors.

Table 1: In Vitro Efficacy of this compound against Nematodes

| Nematode Species | Assay Type | EC50 / IC50 | Reference |

| Caenorhabditis species (with ACR-23/MPTL-1) | Larval Development Assay | <1.25 µM | [14] |

| Pristionchus pacificus (lacks ACR-23/MPTL-1) | Larval Development Assay | >43 µM | [14] |

| Strongyloides ratti (lacks ACR-23/MPTL-1) | Larval Development Assay | >43 µM | [14] |

Table 2: Electrophysiological Characterization of this compound on nAChRs

| Receptor | Expression System | Agonist/Modulator | EC50 / IC50 | Reference |

| C. elegans ACR-23 | HEK293 cells | Direct Agonist | 2.13 µM | [5] |

| Ascaris suum ACR-16 | Xenopus oocytes | Non-competitive Antagonist | 1.6 ± 3.1 nM and 0.2 ± 2.3 µM | [13] |

Resistance Mechanisms

Resistance to this compound is primarily associated with mutations in the target receptor genes, acr-23 and Hco-mptl-1. These mutations often result in a loss of function of the receptor, rendering the nematode insensitive to the drug.

Table 3: Mutations in acr-23 and Hco-mptl-1 Conferring this compound Resistance

| Gene | Nematode Species | Type of Mutation | Consequence | Reference |

| acr-23 | C. elegans | Point mutation (D112N) | Renders worm resistant | [15] |

| Hco-mptl-1 | H. contortus | Intron 15 retention | Premature stop codon, truncated protein | [8][9] |

| Hco-mptl-1 | H. contortus | Various mutations | Truncated proteins missing at least one transmembrane domain | [8][9] |

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed mechanism of action of this compound.

Conclusion

The identification of the nematode-specific nAChR subunit ACR-23/MPTL-1 as the primary target of this compound is a landmark achievement in anthelmintic drug discovery. The convergence of evidence from genetic studies in C. elegans, selection of resistance in parasitic nematodes, and detailed electrophysiological characterization provides a robust and comprehensive understanding of its mode of action. This knowledge not only underpins the rational use of this compound to manage anthelmintic resistance but also provides a validated target for the development of future nematocidal agents.

References

- 1. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]

- 2. sciquest.org.nz [sciquest.org.nz]

- 3. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acr-23 Encodes a this compound-sensitive channel in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous Protein Expression in the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]

- 15. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

Pharmacokinetics of Monepantel in Ovine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (MPT) is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of compounds. It represents a significant advancement in veterinary medicine due to its novel mechanism of action, targeting nematode-specific nicotinic acetylcholine (B1216132) receptor subunits (ACR-23), making it effective against gastrointestinal nematodes that have developed resistance to other anthelmintic classes.[1] A thorough understanding of its pharmacokinetic profile in sheep is crucial for optimizing dosage regimens, ensuring efficacy, and establishing appropriate withdrawal periods to safeguard food safety. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in sheep, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its primary active metabolite, this compound sulfone (MPT-SO2), has been characterized following both oral and intravenous administration in sheep. This compound is rapidly metabolized to this compound sulfone, which is the predominant and more persistent active moiety in the bloodstream.[2][3]

Table 1: Pharmacokinetic Parameters of this compound and this compound Sulfone in Sheep After Oral Administration

| Parameter | This compound (MPT) | This compound Sulfone (MPT-SO2) | Dose (mg/kg) | Reference |

| Tmax (h) | 16 | 24 | 3 | [4] |

| Cmax (ng/mL) | 17.9 | 94.3 | 3 | [4] |

| AUC (ng·h/mL) | 671 | 11125 | 3 | [4] |

| Bioavailability (%) | 31 | - | 1 | [2][5] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of this compound and this compound Sulfone in Sheep After Intravenous Administration

| Parameter | This compound (MPT) | This compound Sulfone (MPT-SO2) | Dose (mg/kg) | Reference |

| Vss (L/kg) | 7.4 | 31.2 | 1 | [2][3] |

| CL (L/kg·h) | 1.49 | 0.28 | 1 | [2][3] |

| MRT (h) | 4.9 | 111 | 1 | [2][3] |

Vss: Volume of distribution at steady state; CL: Total body clearance; MRT: Mean residence time.

Table 3: Tissue Residue Depletion of this compound Sulfone in Sheep

| Tissue | Highest Mean Concentration (mg/kg) | Time to Highest Concentration (days) | Marker to Total Residue Ratio | Reference |

| Fat | 19.3 (Total Radioactivity) | 2 | 0.68 | [1] |

| Liver | 66.7 (Total Radioactivity) | 2 | 0.68 | [1] |

| Kidney | - | - | 0.68 | [1] |

| Muscle | - | - | 0.94 | [1] |

The rank order for this compound residues in edible tissues is fat > liver >>> muscle > kidney.[1] this compound sulfone is considered the appropriate marker residue for all edible tissues.[1]

Metabolism of this compound

Following administration, this compound undergoes extensive metabolism in sheep. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound sulfoxide (B87167) (M1), which is rapidly further oxidized to the pharmacologically active this compound sulfone (M2).[1] Other metabolic transformations include hydroxylation of the phenyl ring, cleavage of the amino-acetonitrile bridge, and subsequent conjugation with sulfate (B86663) and glucuronic acid.[1][5]

Experimental Protocols

The pharmacokinetic parameters of this compound in sheep have been determined through a series of in vivo studies. A generalized workflow for such a study is outlined below, followed by detailed methodologies for sample collection and analysis.

Experimental Workflow

Detailed Methodologies

-

Animal Selection: Healthy, anthelmintic-naive sheep are used. Animals are weighed to ensure accurate dosing.[6]

-

Oral Administration (Drench): this compound is administered as an oral drench. The drenching gun nozzle is placed in the side of the mouth and over the back of the tongue to ensure the dose is swallowed and enters the rumen.[6] The dose is calculated based on the body weight of the sheep.[6]

-

Intravenous Administration: For intravenous studies, a catheter is placed in the jugular vein for drug administration and/or blood sampling.

-

Blood Sample Collection: Blood samples are collected via jugular venipuncture.[7] The area over the jugular vein may be clipped and cleaned with an antiseptic.[7] The vein is occluded at the base of the neck to allow it to fill with blood.[7] An 18-20 gauge needle is typically used.[7] Blood is collected into tubes containing an anticoagulant (e.g., EDTA). After collection, pressure is applied to the venipuncture site to prevent hematoma formation.[7]

-

Tissue Sample Collection: Following euthanasia, tissue samples (liver, kidney, muscle, and fat) are collected during necropsy.[8] Samples are collected as soon as possible after death to minimize degradation.[9] Tissues are stored frozen (e.g., at -20°C or -80°C) until analysis.[8]

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation has been developed for the simultaneous determination of this compound and this compound sulfone in ovine milk and muscle.[1]

-

Sample Preparation (QuEChERS method):

-

A homogenized sample (e.g., 2g of muscle or 5mL of milk) is weighed into a centrifuge tube.

-

An extraction solvent (e.g., acetonitrile) is added.

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

-

The tube is shaken vigorously and then centrifuged.

-

An aliquot of the supernatant (acetonitrile layer) is taken for clean-up.

-

Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the supernatant to remove interfering matrix components.

-

The mixture is vortexed and centrifuged.

-

The final extract is filtered and transferred to a vial for UHPLC-MS/MS analysis.[1][5]

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Separation: A C8 or C18 reversed-phase column is typically used.[4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) solution) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to separate this compound and this compound sulfone.[4]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.[1][4] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and this compound sulfone.[1]

-

Conclusion

This compound is well-absorbed orally in sheep and is rapidly and extensively metabolized to its active sulfone metabolite. This metabolite is the major component found in plasma and tissues and has a longer half-life than the parent compound. The distribution of this compound and its sulfone metabolite favors lipophilic tissues, with the highest concentrations found in fat and liver. Excretion occurs primarily through the feces. The detailed pharmacokinetic data and methodologies presented in this guide are essential for the informed and effective use of this compound in sheep, ensuring both therapeutic success and adherence to food safety standards.

References

- 1. Determination of the new anthelmintic this compound and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atticacows.com [atticacows.com]

- 3. Drenching adult ewes: implications of anthelmintic treatments pre- and post-lambing on the development of anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Simultaneous determination of this compound and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scops.org.uk [scops.org.uk]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. A GLP tissue residue depletion study in sheep following oral / buccal administration of meloxicam | Meat & Livestock Australia [mla.com.au]

- 9. awrc.org.au [awrc.org.au]

An In-depth Technical Guide to the Mode of Action of Monepantel on the MPTL-1 Receptor

Executive Summary

Monepantel (MPL), the first representative of the amino-acetonitrile derivative (AAD) class of anthelmintics, exhibits a unique mode of action, setting it apart from all other classes of nematode control agents. Its primary target is the MPTL-1 receptor, a nematode-specific subtype of nicotinic acetylcholine (B1216132) receptor (nAChR) belonging to the DEG-3 subfamily. This guide provides a comprehensive technical overview of the molecular interactions between this compound and the MPTL-1 receptor, the resulting physiological effects on the parasite, and the methodologies used to elucidate this mechanism. Quantitative data on drug efficacy, pharmacokinetics, and receptor activation are presented, alongside detailed experimental protocols and visual representations of the core signaling pathways and experimental workflows.

The MPTL-1 Receptor: A Novel Anthelmintic Target

The primary molecular target of this compound is the MPTL-1 receptor, a ligand-gated ion channel found exclusively in nematodes.[1][2] In the model organism Caenorhabditis elegans, the orthologous receptor is ACR-23.[1] The specificity of this compound for this unique, nematode-specific receptor explains its excellent safety profile and high tolerability in host animals such as sheep.[1] The discovery that mutations in the Hco-mptl-1 gene in the parasitic nematode Haemonchus contortus confer resistance provides strong evidence that MPTL-1 is the principal target of this compound's anthelmintic activity.[3]

Molecular Mode of Action

This compound's interaction with the MPTL-1 receptor is complex, exhibiting a dual-mode of action dependent on its concentration.

-

Positive Allosteric Modulator: At low, nanomolar concentrations, this compound acts as a positive allosteric modulator of the MPTL-1 receptor.[4][5] It enhances the activity of the receptor's endogenous ligands, though the primary endogenous agonist for MPTL-1 is still under investigation.

-

Direct Agonist: At higher, micromolar concentrations, this compound functions as a direct agonist, or "super agonist," capable of activating the MPTL-1 channel independently of the endogenous ligand.[4][5]

This binding event, whether allosteric or direct, forces the MPTL-1 ion channel to open and, crucially, prevents it from closing.[4][6] This irreversible opening leads to a constant, uncontrolled influx of cations across the muscle cell membrane.[4][6]

Ion Channel Gating and Physiological Consequences

The MPTL-1 receptor is a non-selective cation channel.[1] Its prolonged activation by this compound results in a sustained influx of ions, leading to the depolarization of the nematode's muscle cells.[4][6] This persistent state of depolarization causes spastic paralysis of the worm.[1] The paralyzed nematodes are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled, leading to the clearance of the parasitic infection.[6]

Signaling Pathway Diagram

The signaling pathway for this compound's action is direct and does not involve a complex intracellular cascade. It is a primary result of ion channel physics.

Quantitative Data

Receptor Activation and Efficacy

Quantitative analysis of this compound's effect on its target receptor has been primarily conducted using electrophysiological assays on heterologously expressed receptors.

| Parameter | Value | Organism/System | Comments | Reference |

| EC50 (Direct Agonist) | 2.13 µM | C. elegans ACR-23 in HEK293 cells | Demonstrates direct activation at micromolar concentrations. | [1] |

| Modulation | Potentiation at nM concentrations | H. contortus MPTL-1 in Xenopus oocytes | Acts as a positive allosteric modulator at low concentrations. | [4][5] |

| IC50 (Antagonism) | 1.6 ± 3.1 nM - 5.0 ± 0.5 µM | A. suum & O. dentatum nAChRs | This compound also shows non-competitive antagonism on other nAChR subtypes. | [5] |

| In Vivo Efficacy | >95% | H. contortus in sheep | Highly effective against multi-drug resistant nematode strains. | [7] |

Pharmacokinetics in Sheep

This compound is rapidly metabolized to this compound sulfone, which is also a potent anthelmintic metabolite. The pharmacokinetic properties of both compounds are crucial for understanding the drug's efficacy and duration of action.[6]

| Parameter | This compound | This compound Sulfone | Route | Dose | Reference |

| Cmax (ng/mL) | 17.9 | 94.3 | Oral | 3 mg/kg | [3] |

| Tmax (h) | 16 | 24 | Oral | 3 mg/kg | [3] |

| AUC (ng·h/mL) | 671 | 11125 | Oral | 3 mg/kg | [3] |

| Mean Residence Time (h) | 4.9 | 111 | IV | 1 mg/kg | [6] |

| Total Body Clearance (L/kg·h) | 1.49 | 0.28 | IV | 1 mg/kg | [6] |

| Volume of Distribution (Vss) (L/kg) | 7.4 | 31.2 | IV | 1 mg/kg | [6] |

| Overall Bioavailability | 31% | - | Oral vs. IV | - | [6] |

Experimental Protocols

Heterologous Expression and Electrophysiology of MPTL-1

This protocol is synthesized from methodologies used for characterizing H. contortus nAChRs in Xenopus oocytes.

Objective: To functionally express the MPTL-1 receptor and measure its response to this compound using two-electrode voltage clamp (TEVC).

Methodology:

-

cRNA Preparation: The full-length cDNA sequence for H. contortus MPTL-1 is subcloned into an oocyte expression vector (e.g., pGEM-T). The plasmid is linearized, and capped cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit. The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.

-

Oocyte Preparation: Ovarian lobes are surgically removed from an adult female Xenopus laevis. Stage V-VI oocytes are manually or enzymatically (e.g., with collagenase) defolliculated. The isolated oocytes are maintained in a modified Barth's solution (MBS) at 16-18°C.

-

cRNA Microinjection: A nanoliter injector is used to inject approximately 50 nL of the MPTL-1 cRNA solution (e.g., at 1 ng/nL) into the cytoplasm of each oocyte. Injected oocytes are incubated for 2-5 days to allow for receptor expression and insertion into the plasma membrane.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard external solution (e.g., 100 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 5 mM HEPES, pH 7.3).

-

Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are used to impale the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -60 mV to -80 mV.

-

This compound and other test compounds are dissolved in the external solution and perfused over the oocyte at various concentrations.

-

The resulting inward currents (due to cation influx) are recorded and amplified. Data is digitized and analyzed to generate dose-response curves and determine EC50 values.

-

In Vivo Efficacy Testing

Objective: To determine the efficacy of this compound against a Haemonchus contortus infection in sheep.

Methodology (Fecal Egg Count Reduction Test - FECRT):

-

Animal Selection and Infection: A cohort of parasite-naive lambs is selected. Each lamb is experimentally infected with a known number (e.g., 5,000) of third-stage infective larvae (L3) of a specific H. contortus strain (either susceptible or resistant).

-

Pre-Treatment Assessment: Approximately 21-28 days post-infection, once the parasitic infection is patent, fecal samples are collected from each animal. Fecal egg counts (FEC) are determined using a standardized method (e.g., modified McMaster technique) to establish a baseline infection level. Animals are then allocated to treatment and control groups based on their FEC and body weight.

-

Treatment Administration: The treatment group receives this compound via oral drench at the recommended dose (e.g., 2.5 mg/kg body weight). The control group receives a placebo drench.

-

Post-Treatment Assessment: Fecal samples are collected again from all animals 10-14 days post-treatment. FECs are determined for each sample.

-

Efficacy Calculation: The percentage reduction in FEC is calculated for the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean FECTreated / Mean FECControl)] x 100

-

(Optional) Total Worm Counts: For a more definitive measure, animals can be euthanized at the end of the study. The abomasum is collected, and the total number of adult worms is counted to directly compare worm burdens between treated and control groups.

MPTL-1 Receptor Localization

Objective: To visualize the location of the MPTL-1 receptor within the tissues of H. contortus.

Methodology (Immunohistochemistry):

-

Tissue Preparation: Adult H. contortus worms are collected from an infected host. The worms are fixed (e.g., in 4% paraformaldehyde), dehydrated through an ethanol (B145695) series, and embedded in paraffin (B1166041) or a methacrylate-based resin.

-

Sectioning: The embedded worms are sectioned using a microtome to produce thin tissue sections (e.g., 5-7 µm), which are then mounted on microscope slides.

-

Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval may be performed (e.g., by heat-induced epitope retrieval in a citrate (B86180) buffer) to unmask the MPTL-1 epitope.

-

Immunostaining:

-

Sections are blocked with a blocking solution (e.g., phosphate-buffered saline with bovine serum albumin and Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody specifically raised against a unique peptide sequence of the Hco-MPTL-1 protein.

-

After washing, the sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that binds to the primary antibody.

-

A nuclear counterstain (e.g., DAPI) may be applied.

-

-

Imaging: The stained sections are mounted with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The resulting images reveal the specific cells and tissues expressing the MPTL-1 receptor, such as the body wall muscle cells.[6]

Conclusion

The mode of action of this compound on the MPTL-1 receptor represents a paradigm of modern anthelmintic development, exploiting a target unique to the parasite to ensure host safety. Through its dual action as a positive allosteric modulator and a direct agonist, this compound effectively causes an irreversible opening of the MPTL-1 ion channel. The resultant ion influx, cell depolarization, and spastic paralysis provide a clear and direct mechanism for its potent anthelmintic activity. The detailed methodologies presented herein provide a framework for the continued study of this important drug class and the mechanisms of resistance that may arise. This comprehensive understanding is vital for the development of next-generation anthelmintics and for implementing strategies to preserve the efficacy of existing drugs.

References

- 1. Functional reconstitution of Haemonchus contortus acetylcholine receptors in Xenopus oocytes provides mechanistic insights into levamisole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of novel nicotinic receptor-associated proteins in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of resistance to existing anthelmintic drugs in parasitic nematodes of livestock, and the limited arsenal (B13267) for treating human soil-transmitted helminthiases, have created an urgent need for novel chemical classes of anthelmintics. Amino-acetonitrile derivatives (AADs) represent a significant breakthrough in this field, offering a unique mode of action and efficacy against a broad spectrum of nematodes, including multi-drug resistant strains. This technical guide provides an in-depth overview of AADs, focusing on their mechanism of action, structure-activity relationships, and the key experimental protocols used in their evaluation.

Introduction to Amino-Acetonitrile Derivatives (AADs)

AADs are a class of synthetic anthelmintics discovered through high-throughput screening programs.[1] The first and most prominent member of this class to be commercialized is monepantel (formerly AAD 1566).[2][3] AADs are characterized by a core amino-acetonitrile structure with various aryloxy and aroyl moieties.[3] Their discovery marked the introduction of the first new anthelmintic class for sheep in over 25 years.[4] A key feature of AADs is their effectiveness against gastrointestinal nematodes that have developed resistance to the three main classes of anthelmintics: benzimidazoles, imidazothiazoles (levamisole), and macrocyclic lactones.[5][6]

Mechanism of Action: Targeting a Nematode-Specific Pathway

The anthelmintic activity of AADs stems from their unique mode of action, which involves the specific targeting of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] This specificity contributes to their high safety index in mammals.[1][4]

Signaling Pathway of Amino-Acetonitrile Derivatives

Amino-acetonitrile derivatives, such as this compound, act as positive allosteric modulators and direct agonists of a specific subclass of nematode nAChRs.[8] The primary target has been identified as the nematode-specific DEG-3 subfamily of nAChRs.[9][10] In the parasitic nematode Haemonchus contortus, the specific receptor subunit is named MPTL-1, while its homolog in the model organism Caenorhabditis elegans is ACR-23.[8][9][10]

Binding of AADs to these receptors leads to the irreversible opening of the ion channel.[8] This results in a constant, uncontrolled influx of ions, causing depolarization of the muscle cells.[8] The sustained muscle contraction leads to spastic paralysis of the worm, preventing it from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[5][8][9] Some studies also suggest that this compound can act as a non-competitive antagonist at other nAChR subtypes, indicating a potentially more complex interaction with the nematode's nervous system.[11]

Caption: Mechanism of action of Amino-Acetonitrile Derivatives (AADs).

Quantitative Data on Anthelmintic Efficacy

The efficacy of AADs has been evaluated against a wide range of nematode species and developmental stages. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of Amino-Acetonitrile Derivatives

| Compound | Nematode Species | Assay Type | Parameter | Value | Reference |

| AADs | Haemonchus contortus (drug-susceptible & BZ-resistant) | Larval Development Assay | EC100 | Not specified | [3] |

| This compound | Ovarian Cancer Cell Lines (OVCAR-3) | Cell Viability Assay | IC50 | 7.2 ± 0.2 µM | [12] |

| This compound | Ovarian Cancer Cell Lines (A2780) | Cell Viability Assay | IC50 | 10.5 ± 0.4 µM | [12] |

Table 2: In Vivo Efficacy of Amino-Acetonitrile Derivatives

| Compound | Host | Nematode Species | Dose (mg/kg) | Efficacy (%) | Reference |

| AAD 1566 (this compound) | Sheep | Various pathogenic nematodes (larval & adult) | 2.5 | >96 (against L4 stages) | [3] |

| AAD 1566 (this compound) | Cattle | Various pathogenic nematodes (larval & adult) | 5.0 | Not specified | [3] |

| AAD 85a & AAD 1566 | Gerbils | H. contortus (multi-drug-resistant Howick isolate) | Not specified | Effective | [3] |

| AAD 85 & AAD 96 | Sheep | Various nematode species (L4 stage) | 2.5 | 92-100 | [3] |

| Levamisole | Mice | Trichuris muris | 200 | 95.9 (worm burden reduction) | [9] |

| Albendazole | Mice | Trichuris muris | 600 | 20.2 (worm burden reduction) | [9] |

| This compound | Mice | Trichuris muris | 600 | <10 (worm burden reduction) | [9] |

Experimental Protocols

The discovery and development of AADs have relied on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

General Workflow for Anthelmintic Drug Screening

The process of screening for new anthelmintic compounds, such as AADs, typically follows a multi-step approach, starting with high-throughput in vitro assays and progressing to in vivo testing in animal models.

Caption: A generalized workflow for anthelmintic drug screening.

In Vitro Larval Motility Assay

This assay is a primary high-throughput screening method to assess the immediate effect of compounds on nematode viability.

-

Objective: To determine the concentration of a compound that inhibits the motility of nematode larvae.

-

Materials:

-

Nematode larvae (e.g., L3 stage of Haemonchus contortus or C. elegans).[13][14]

-

96-well microtiter plates (U-bottom or flat-bottom).[13][15]

-

Culture medium (e.g., M9 buffer for C. elegans, RPMI-1640 for parasitic larvae).[13][16]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).[13]

-

Automated motility tracking system (e.g., WMicrotracker ONE) or a dissecting microscope for manual counting.[13][15]

-

-

Procedure:

-

Prepare a suspension of synchronized nematode larvae at a known concentration (e.g., 30-150 worms per well depending on the species).[15]

-

Dispense the larval suspension into the wells of a 96-well plate.[15]

-

Add serial dilutions of the test compounds to the wells. Include solvent-only controls.[14]

-

Incubate the plates at an appropriate temperature (e.g., 20-25°C for C. elegans, 37°C for some parasitic species) for a defined period (e.g., 30 minutes to 72 hours).[13][15][16]

-

Assess larval motility. For automated systems, the machine records movement over a set time.[13] For manual assessment, larvae are often stimulated (e.g., with warm solution) and the percentage of motile versus non-motile worms is determined under a microscope.[16]

-

Calculate the concentration of the compound that inhibits motility by 50% (IC50) or other relevant endpoints.

-

Egg Hatch Assay (EHA)

The EHA is particularly useful for assessing the ovicidal activity of compounds and for detecting resistance to certain classes of anthelmintics like benzimidazoles.

-

Objective: To determine the concentration of a compound that inhibits the hatching of nematode eggs.

-

Materials:

-

Procedure:

-

Isolate nematode eggs from fecal samples and clean them.

-

Prepare a suspension of eggs (e.g., 50-60 eggs in 20 µL).[19]

-

Dispense the egg suspension into the wells of a 96-well plate.[19]

-

Add serial dilutions of the test compounds to the wells. Include solvent-only controls.[19]

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) and humidity for 48-72 hours to allow hatching in the control wells.[3][19]

-

Stop the reaction by adding a small volume of Lugol's iodine to each well.

-

Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

-

Calculate the percentage of egg hatch inhibition for each compound concentration and determine the effective concentration that inhibits 50% of hatching (EC50).[20]

-

Larval Development Assay (LDA)

The LDA assesses the ability of a compound to interfere with the development of nematodes from one larval stage to another.

-

Objective: To determine the concentration of a compound that inhibits the development of nematode larvae.

-

Materials:

-

Nematode eggs or first-stage larvae (L1).

-

24- or 96-well microtiter plates.

-

Nutritive medium, often agar-based, to support larval development.[3]

-

Test compounds.

-

Inverted microscope.

-

-

Procedure:

-

Embed the test compounds in the nutritive agar (B569324) medium at various concentrations and dispense into the wells of a microtiter plate.[3]

-

Add a known number of nematode eggs or L1 larvae to each well.

-

Incubate the plates for several days (e.g., 6 days at 28°C and 80% relative humidity) to allow for development to the third larval stage (L3) in the control wells.[3]

-

Assess the developmental stage of the larvae in each well.

-

Determine the concentration of the compound that prevents development to the target larval stage (e.g., L3). The activity is often expressed as the percent reduction in the development of L3 stages.[3]

-

Conclusion

Amino-acetonitrile derivatives represent a pivotal advancement in the fight against parasitic nematodes, particularly in the face of widespread anthelmintic resistance. Their novel mechanism of action, targeting a nematode-specific nAChR, provides a high degree of selectivity and efficacy. The continued exploration of the AAD chemical space and a deeper understanding of their interactions with nematode receptors will be crucial for the development of next-generation anthelmintics. The experimental protocols outlined in this guide provide a robust framework for the discovery and characterization of new compounds in this promising class.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scops.org.uk [scops.org.uk]

- 5. wormboss.com.au [wormboss.com.au]

- 6. ec.europa.eu [ec.europa.eu]

- 7. merckvetmanual.com [merckvetmanual.com]

- 8. sciquest.org.nz [sciquest.org.nz]

- 9. In Vitro and In Vivo Efficacy of this compound (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 15. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]

Monepantel's Effect on Nematode Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel, the first representative of the amino-acetonitrile derivative (AAD) class of anthelmintics, presents a unique mechanism of action, targeting a specific subfamily of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This specificity provides a crucial tool against parasitic nematodes, including those resistant to conventional anthelmintics.[1][4][5][6] This technical guide delineates the molecular interactions between this compound and its target ion channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved biological pathways and workflows.

Core Mechanism of Action

This compound's primary targets are nAChRs belonging to the DEG-3 subfamily, which are unique to nematodes and absent in their mammalian hosts, ensuring high selectivity and safety.[1][3][7][8] Specifically, the ACR-23 channel in Caenorhabditis elegans and its homolog, MPTL-1 in parasitic nematodes like Haemonchus contortus, have been identified as the principal targets.[2][4][9][10]

The interaction of this compound with these channels is multifaceted. At low concentrations, it acts as a positive allosteric modulator , enhancing the effect of the natural ligand.[1][3][9][11] In the case of the H. contortus DEG-3/DES-2 receptor, this compound and its active metabolite, this compound sulfone, significantly potentiate currents activated by choline.[1][7] At higher concentrations, this compound can act as a direct agonist , independently gating the channel.[9][11][12]

This binding event, whether allosteric or direct, locks the channel in an open state, leading to an uncontrolled influx of cations, primarily monovalent cations and to a lesser extent, calcium ions.[1][9] The sustained ion flux causes persistent depolarization of the muscle cell membrane, resulting in spastic paralysis of the nematode and its eventual expulsion from the host.[3][4][9]

Recent structural studies of the C. elegans ACR-23 have revealed that this compound binds to an allosteric site within the transmembrane domain of the receptor, at the interface between subunits.[13][14] This binding induces a conformational change that opens the ion pore.[13]

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound is direct and rapid, culminating in neuromuscular paralysis. The key steps are outlined in the diagram below.

Caption: Signaling pathway of this compound leading to nematode paralysis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effect of this compound on nematode ion channels.

Table 1: Potency of this compound on Nematode Species

| Nematode Species | Receptor | Effect | Metric | Value | Reference |

| Caenorhabditis genus | ACR-23/MPTL-1 like | Sensitivity | EC50 | <1.25 µM | [2] |

| Pristionchus pacificus | Lacks ACR-23/MPTL-1 homolog | Insensitivity | EC50 | >43 µM | [2] |

| Strongyloides ratti | Lacks ACR-23/MPTL-1 homolog | Insensitivity | EC50 | >43 µM | [2] |

| Caenorhabditis elegans | ACR-23 | Direct Activation | EC50 | 2.13 µM | [12][14] |

Table 2: Antagonistic Effects of this compound on Other nAChRs

| Nematode Species | Receptor Subtype | Effect | Metric | Value | Reference |

| Ascaris suum | ACR-16 (nicotine preferring) | Inhibition | IC50 | 1.6 ± 3.1 nM and 0.2 ± 2.3 μM | [15][16] |

Experimental Protocols

A key experimental approach to characterizing the effects of this compound on nematode ion channels involves the heterologous expression of these channels in Xenopus laevis oocytes followed by electrophysiological analysis.

Heterologous Expression in Xenopus laevis Oocytes

-

RNA Synthesis: Capped RNA (cRNA) transcripts for the nematode ion channel subunits of interest (e.g., H. contortus DEG-3 and DES-2, or C. elegans ACR-23) are synthesized in vitro from linearized plasmid DNA templates.[1][10]

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: A specific amount of the synthesized cRNA is injected into the cytoplasm of each oocyte. For co-expression of multiple subunits, cRNAs are mixed in a defined ratio.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the functional ion channels in the oocyte membrane.[1]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the expressed channels in response to agonists and modulators.

-

Oocyte Placement: An oocyte expressing the channel of interest is placed in a recording chamber and continuously perfused with a saline solution.

-

Electrode Impalement: Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at a negative potential (e.g., -80 mV).

-

Compound Application: Solutions containing agonists (e.g., choline, betaine) and/or this compound are perfused over the oocyte for a defined duration.[1][17]

-

Data Acquisition: The resulting ion currents are recorded and analyzed to determine parameters such as peak current amplitude, desensitization rate, and the effects of modulators. Concentration-response curves are generated to calculate EC50 or IC50 values.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for studying the effect of this compound on a specific nematode ion channel.

Caption: Workflow for characterizing this compound's effect on nematode ion channels.

Resistance to this compound

Resistance to this compound has been documented in several nematode species.[18][19] The primary mechanism of resistance involves mutations, such as deletions or loss-of-function mutations, in the genes encoding the target receptor subunits, particularly acr-23 and its homologs.[4][10] These genetic alterations prevent the effective binding of this compound, thereby rendering the drug ineffective.

Conclusion

This compound's mode of action through the allosteric modulation and direct activation of nematode-specific nAChRs of the DEG-3 subfamily represents a significant advancement in anthelmintic therapy. Understanding the detailed molecular interactions, supported by robust experimental data, is crucial for the development of next-generation anthelmintics and for managing the emergence of resistance. The methodologies and data presented in this guide provide a comprehensive overview for professionals engaged in parasitology research and anthelmintic drug development.

References

- 1. This compound allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]

- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 4. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciquest.org.nz [sciquest.org.nz]

- 10. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 13. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 14. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 19. Genotypic characterisation of this compound resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the mTOR Pathway Inhibition by Monepantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel (MPL), an amino-acetonitrile derivative initially developed as a veterinary anthelmintic, has emerged as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers and neurological disorders. This technical guide provides an in-depth overview of the mechanism of mTOR inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. Evidence strongly suggests that this compound indirectly inhibits the mTORC1 complex, primarily through the downregulation of upstream signaling molecules, including the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the proto-oncogene c-Myc. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound as an mTOR inhibitor.

Introduction

The mTOR signaling pathway is a highly conserved cascade that integrates intracellular and extracellular signals to control cell growth, proliferation, and survival.[1] It is centered around the serine/threonine kinase mTOR, which forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis and cell growth by phosphorylating key downstream effectors such as p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2]

This compound has been identified as an inhibitor of the mTOR pathway, demonstrating anti-proliferative and pro-autophagic effects in various cancer cell lines.[1][3] Its unique mode of action, distinct from traditional mTOR inhibitors like rapamycin, and its favorable safety profile make it an attractive candidate for further investigation and therapeutic development.[4][5]

Mechanism of mTOR Pathway Inhibition by this compound

Current evidence indicates that this compound is an indirect inhibitor of the mTOR pathway, with a primary effect on the mTORC1 complex.[6] A direct biochemical IC50 for this compound against the mTOR kinase has not been established, suggesting that its inhibitory action is mediated through upstream regulators rather than direct binding to mTOR itself.[6]

Downregulation of Upstream Signaling

Studies have shown that this compound treatment leads to the downregulation of key upstream activators of the mTOR pathway:

-

Insulin-like Growth Factor 1 Receptor (IGF-1R): this compound has been shown to cause a profound downregulation of IGF-1R expression.[2] The activation of IGF-1R by its ligand, IGF-1, is a well-established mechanism for activating the PI3K/AKT/mTOR pathway.[2] By reducing the expression of IGF-1R, this compound effectively curtails this upstream activation signal.

-

c-Myc: The proto-oncogene c-Myc, which is overexpressed in many cancers and plays a role in cell cycle progression and proliferation, is also downregulated by this compound treatment.[2] c-Myc can influence the mTOR pathway, and its repression by this compound likely contributes to the overall inhibition of mTOR signaling.[2]

The following diagram illustrates the proposed indirect mechanism of mTORC1 inhibition by this compound.

Downstream Effects on mTORC1 Substrates

The inhibition of mTORC1 by this compound leads to a significant reduction in the phosphorylation of its key downstream targets:

-

p70 S6 Kinase (p70S6K): this compound treatment results in a marked decrease in the phosphorylation of p70S6K at Thr389.[1][2]

-

4E-BP1: Phosphorylation of 4E-BP1 at Thr37/46 is also significantly suppressed following this compound administration.[1][2]

The dephosphorylation of these substrates leads to a reduction in protein synthesis and cell growth, contributing to the anti-proliferative effects of this compound.[1]

Induction of Autophagy

By inhibiting the mTORC1 complex, which is a negative regulator of autophagy, this compound triggers this cellular catabolic process.[1][3] This is evidenced by the accumulation of acidic vacuoles and changes in the expression of autophagy markers such as LC3B and SQSTM1/p62 in this compound-treated cells.[1]

Effect on mTORC2

The effect of this compound on the mTORC2 complex is not yet well-characterized in the existing literature. Most studies have focused on the downstream effectors of mTORC1. Further research is required to determine if this compound has any direct or indirect effects on mTORC2 activity, which would be crucial for understanding its complete mechanism of action and selectivity.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from various studies on the efficacy of this compound in inhibiting the mTOR pathway.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 | [1] |

| A2780 | Ovarian Cancer | 10.5 ± 0.4 | [1] |

| Various Cancer Cell Lines | Multiple | 5 - 25 | [7] |

Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenografts

| Treatment Group (Dose) | Inhibition of p-mTOR (Ser2448) | Inhibition of p-p70S6K (Thr389) | Inhibition of p-4EBP1 (Thr37/46) | Citation(s) |

| 25 mg/kg | 75 ± 12.09% | ~2.5-fold decrease | 44.83 ± 6.85% | [2] |

| 50 mg/kg | 18.84 ± 3.7% | ~7-fold decrease | 48 ± 5.5% | [2] |

Table 3: In Vivo Effects of this compound on Upstream Regulators in OVCAR-3 Xenografts

| Treatment Group (Dose) | Reduction in IGF-1Rβ Expression | Reduction in c-Myc Expression | Citation(s) |

| 25 mg/kg | 30.84 ± 2.1% of control | 35.96 ± 8.39% | [2] |

| 50 mg/kg | 28.53 ± 1.45% of control | 31.40 ± 10.6% | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mTOR inhibitory effects of this compound.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key components of the mTOR pathway in cells treated with this compound.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (specific for p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-